molecular formula C11H14BrNO B1445733 2-Bromo-N-(4-ethylphenyl)propanamide CAS No. 89312-73-2

2-Bromo-N-(4-ethylphenyl)propanamide

Cat. No.: B1445733
CAS No.: 89312-73-2
M. Wt: 256.14 g/mol
InChI Key: YTMDPJNHPCMSOS-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-ethylphenyl)propanamide is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol It is an organic compound that features a bromine atom attached to a propanamide group, which is further substituted with a 4-ethylphenyl group

Preparation Methods

The synthesis of 2-Bromo-N-(4-ethylphenyl)propanamide typically involves the bromination of N-(4-ethylphenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst .

Chemical Reactions Analysis

2-Bromo-N-(4-ethylphenyl)propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-N-(4-ethylphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-ethylphenyl)propanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Bromo-N-(4-ethylphenyl)propanamide can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine and ethyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-(4-ethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-9-4-6-10(7-5-9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMDPJNHPCMSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50753094
Record name 2-Bromo-N-(4-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50753094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89312-73-2
Record name 2-Bromo-N-(4-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50753094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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